molecular formula C18H21N B11730684 1-(4-Biphenylyl)cyclopentanemethanamine

1-(4-Biphenylyl)cyclopentanemethanamine

Cat. No.: B11730684
M. Wt: 251.4 g/mol
InChI Key: HATRQNHQKSVVCN-UHFFFAOYSA-N
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Description

1-(4-Biphenylyl)cyclopentanemethanamine is a synthetic organic compound featuring a cyclopentane ring substituted with a biphenyl group and a methanamine moiety.

Properties

Molecular Formula

C18H21N

Molecular Weight

251.4 g/mol

IUPAC Name

[1-(4-phenylphenyl)cyclopentyl]methanamine

InChI

InChI=1S/C18H21N/c19-14-18(12-4-5-13-18)17-10-8-16(9-11-17)15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-14,19H2

InChI Key

HATRQNHQKSVVCN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Biphenylyl)cyclopentanemethanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often use continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

1-(4-Biphenylyl)cyclopentanemethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce various amine derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Biphenylyl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s analogs differ primarily in:

  • Ring size : Cyclopentane vs. cyclobutane (e.g., 1-(4-Biphenylyl)cyclobutanemethanamine, CAS 1897180-24-3) .
  • Substituents on the aromatic ring : Halogens (Cl, F, Br), nitro groups, or biphenyl extensions.
  • Functional groups : Methanamine (-CH2NH2) vs. nitrile (-CN) (e.g., 1-(4-Biphenylyl)cyclopentanecarbonitrile, ) .
Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Impacts
1-(4-Biphenylyl)cyclopentanemethanamine Biphenyl, NH2 C18H21N ~251.37 (calculated) Enhanced aromaticity; potential for higher logP and receptor binding .
1-(4-Chlorophenyl)cyclopentanemethanamine 4-Cl C12H16ClN 209.72 Increased lipophilicity; possible metabolic resistance .
1-(4-Fluorophenyl)cyclopentanemethanamine 4-F C12H16FN 193.26 Electron-withdrawing effect; improved solubility vs. chloro analog .
1-(2-Bromo-4-fluorophenyl)cyclopentanamine 2-Br, 4-F C11H13BrFN 274.11 Steric bulk; potential for halogen bonding in target interactions .
1-(4-Biphenylyl)cyclobutanemethanamine Biphenyl, cyclobutane C17H19N ~237.34 (calculated) Reduced ring size; lower conformational flexibility vs. cyclopentane .

Biological Activity

1-(4-Biphenylyl)cyclopentanemethanamine is a compound of increasing interest in pharmacology due to its unique structural features and potential biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Structural Overview

The compound consists of a biphenyl moiety linked to a cyclopentanemethanamine framework. The biphenyl group, characterized by two phenyl rings, enhances the compound's lipophilicity and potential for interacting with various biological targets. The cyclopentanemethanamine structure contributes to its pharmacological profile through the amine group, which can participate in hydrogen bonding and ionic interactions with biological macromolecules.

Pharmacological Profile

This compound exhibits significant biological activity across various pharmacological contexts. Its interactions with biological targets suggest potential applications in treating several conditions. Key areas of interest include:

  • Antidepressant Activity : Preliminary studies indicate that this compound may exhibit antidepressant effects, potentially through modulation of neurotransmitter systems.
  • Anticancer Properties : The structural similarities to other known anticancer agents suggest that it may inhibit tumor growth or induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could position it as a candidate for treating inflammatory diseases.

Understanding the specific mechanisms through which this compound exerts its effects is crucial for its development as a therapeutic agent. Current hypotheses include:

  • Receptor Interaction : It may act on neurotransmitter receptors (e.g., serotonin or dopamine receptors), influencing mood and behavior.
  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in cancer cell proliferation or inflammatory responses.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
1-(3-Bromophenyl)cyclopentanamineBromine substitution on phenylPotential anticancer properties
1-(4-Chlorophenyl)cyclopentanecarboxylic acidChlorine substitution on phenylAnti-inflammatory effects
1-PhenylcyclopentanecarbaldehydeAldehyde functional groupAntimicrobial activity
1-(3-Fluorophenyl)cyclopentanecarboxylic acidFluorine substitution on phenylAntidepressant properties

This table illustrates the diverse biological activities associated with similar compounds, highlighting the unique pharmacological profile of this compound.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Study on Antidepressant Effects : A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant agent.
  • Anticancer Research : In vitro studies indicated that this compound inhibited the growth of specific cancer cell lines, showing promise for further investigation as an anticancer drug.
  • Inflammation Modulation : Preliminary findings suggest that the compound can reduce markers of inflammation in cellular models, indicating potential therapeutic applications in inflammatory diseases.

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